![molecular formula C12H9N5S B1407135 4-[2-(ピリジン-2-イル)-1,3-チアゾール-5-イル]ピリミジン-2-アミン CAS No. 1823183-38-5](/img/structure/B1407135.png)
4-[2-(ピリジン-2-イル)-1,3-チアゾール-5-イル]ピリミジン-2-アミン
概要
説明
“4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a compound with the CAS Number: 1823183-38-5. It has a molecular weight of 255.3 and its IUPAC name is 4-(2-(pyridin-2-yl)thiazol-5-yl)pyrimidin-2-amine .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H9N5S/c13-12-15-6-4-8(17-12)10-7-16-11(18-10)9-3-1-2-5-14-9/h1-7H,(H2,13,15,17) .Physical and Chemical Properties Analysis
The compound is a solid substance with a purity of 90%. It has a storage temperature of 28 C .科学的研究の応用
抗腫瘍活性
この化合物は、ジヒドロ葉酸レダクターゼ(DHFR)を阻害することが発見されており、ラットの肉腫に対して有望な抗腫瘍効果を示し、癌治療における治療薬としての可能性を示唆しています .
抗増殖効果
細胞レベルでは、乳がん細胞に対して優れた抗増殖活性を示しており、PLK4を標的とした抗癌剤のさらなる研究における価値を示しています .
Nur77 モジュレーション
この化合物の誘導体シリーズは、抗癌剤の標的となる強力なNur77モジュレーターとして設計および評価されており、新規癌治療の開発における役割を強調しています .
サイクリン依存性キナーゼ阻害
この化合物を、乳がんの様々なステージとタイプにおけるサイクリン依存性キナーゼ4および6の阻害剤としてより広く利用することを探求する研究が行われています .
計算スクリーニングと合成
誘導体シリーズは計算的にスクリーニングされ合成され、その構造は分光法を用いて解明され、医薬品設計と合成におけるその応用を示しています .
抗線維化活性
いくつかの誘導体は、既存の薬剤よりも優れた抗線維化活性を示すことが判明しており、2つの化合物が最高の活性を示しており、線維症疾患の治療における可能性を示唆しています .
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This compound has been shown to inhibit the activity of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are involved in cell cycle regulation . The inhibition of these kinases can lead to the suppression of cell proliferation, making 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine a potential candidate for cancer therapy.
Cellular Effects
The effects of 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting CDK4 and CDK6, 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine can induce cell cycle arrest in the G1 phase, preventing cells from progressing to the DNA synthesis phase . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark of the disease.
Molecular Mechanism
At the molecular level, 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of CDK4 and CDK6, inhibiting their kinase activity . This inhibition prevents the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle. As a result, the cell cycle is halted, leading to reduced cell proliferation. Additionally, 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine can influence gene expression by modulating the activity of transcription factors that are regulated by CDK4 and CDK6.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine can lead to sustained inhibition of cell proliferation and alterations in cellular function
Dosage Effects in Animal Models
The effects of 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK4 and CDK6, leading to reduced tumor growth in cancer models . At higher doses, toxic effects such as weight loss, organ toxicity, and adverse effects on normal cell function have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in cell cycle regulation and energy production. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine in vivo.
Transport and Distribution
Within cells and tissues, 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it can exert its effects on cell cycle regulation . The distribution of 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK4 and CDK6 to regulate the cell cycle . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine, directing it to specific compartments or organelles within the cell.
特性
IUPAC Name |
4-(2-pyridin-2-yl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5S/c13-12-15-6-4-8(17-12)10-7-16-11(18-10)9-3-1-2-5-14-9/h1-7H,(H2,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMFXBYHUAOGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(S2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1407052.png)
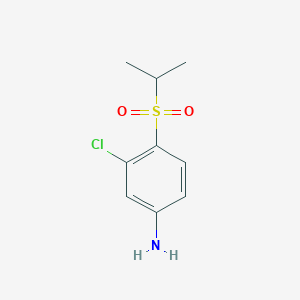

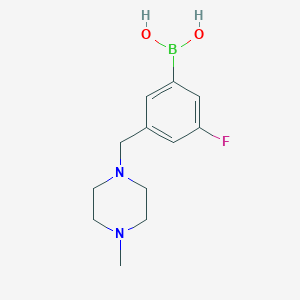
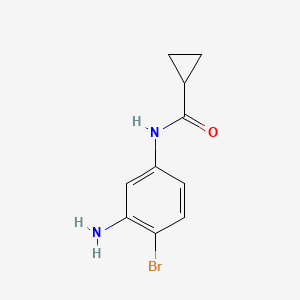
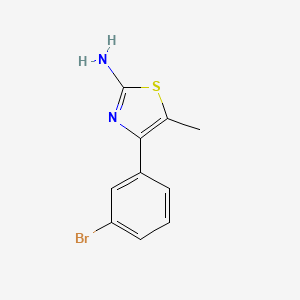
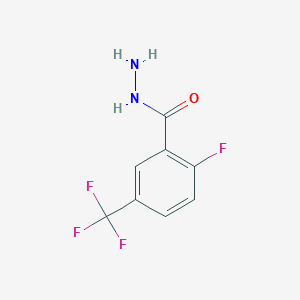

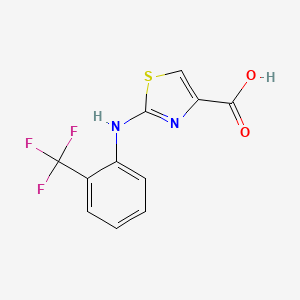
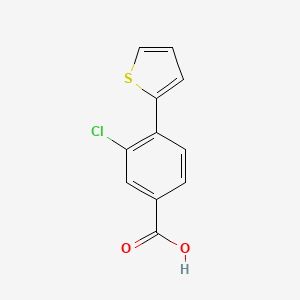
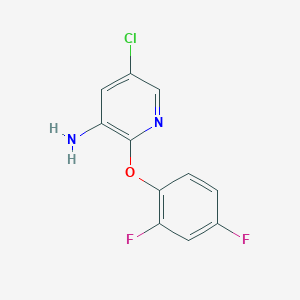
![[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine](/img/structure/B1407070.png)
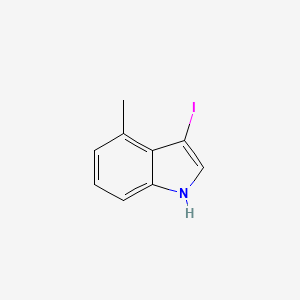
amine](/img/structure/B1407075.png)
